molecular formula C8H3BrFNO2 B1409704 2-Bromo-3-cyano-5-fluorobenzoic acid CAS No. 1805590-57-1

2-Bromo-3-cyano-5-fluorobenzoic acid

Cat. No.: B1409704
CAS No.: 1805590-57-1
M. Wt: 244.02 g/mol
InChI Key: AJZYMVMFDDVQNC-UHFFFAOYSA-N
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Description

2-Bromo-3-cyano-5-fluorobenzoic acid is a chemical compound with the molecular formula C8H3BrFNO2 and a molecular weight of 244.02 g/mol. This compound has gained attention in scientific research due to its unique chemical and physical properties, making it useful in various fields of research and industry.

Preparation Methods

The preparation of 2-Bromo-3-cyano-5-fluorobenzoic acid involves several synthetic routes and reaction conditions. One common method involves the bromination of 3-cyano-5-fluorobenzoic acid using a bromination reagent such as dibromohydantoin in the presence of sulfuric acid as a solvent . The reaction conditions typically include maintaining a controlled temperature and stirring the reaction mixture for a specific duration to ensure complete bromination.

Another method involves the use of Grignard reagents. For instance, 2,6-dichloro-3-fluorbenzonitrile can be reacted with a Grignard reagent to form an intermediate, which is then subjected to halogen-metal exchange and subsequent reaction with carbon dioxide to yield the target compound . This method is advantageous due to its high yield and simplicity, making it suitable for industrial-scale production.

Chemical Reactions Analysis

2-Bromo-3-cyano-5-fluorobenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction Reactions: The cyano group in this compound can be reduced to an amine group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions where the cyano group is converted to a carboxylic acid group using oxidizing agents like potassium permanganate or chromium trioxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions typically yield substituted benzoic acids, while reduction reactions produce amines.

Scientific Research Applications

2-Bromo-3-cyano-5-fluorobenzoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-3-cyano-5-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-Bromo-3-cyano-5-fluorobenzoic acid can be compared with other similar compounds, such as:

    2-Bromo-5-fluorobenzoic acid: This compound lacks the cyano group, which affects its reactivity and applications.

  • **3-B

Properties

IUPAC Name

2-bromo-3-cyano-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrFNO2/c9-7-4(3-11)1-5(10)2-6(7)8(12)13/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZYMVMFDDVQNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)Br)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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